Acid Blue 129
Overview
Description
Acid Blue 129 is an anthraquinone dye known for its vibrant blue color. It is primarily used in the textile industry for dyeing wool, silk, and polyamide fibers. Additionally, it finds applications in leather dyeing and printing. The compound is characterized by its high stability and excellent fastness properties, making it a popular choice in various industrial applications .
Mechanism of Action
Target of Action
Acid Blue 129, an anthraquinone dye, primarily targets the enzymes involved in dye decolorization . One such enzyme is horseradish peroxidase C1A (HRP C1A), which has been shown to effectively decolorize this compound .
Mode of Action
The interaction of this compound with its target enzymes, such as HRP C1A, leads to the decolorization of the dye . This process involves the enzymatic breakdown of the dye molecules, resulting in a significant reduction in color intensity .
Biochemical Pathways
The decolorization of this compound by enzymes like HRP C1A involves complex biochemical pathways. These pathways lead to the breakdown of the dye molecules into smaller, less colored intermediates . The exact biochemical pathways and their downstream effects are still under investigation.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the dye exhibits nonlinear absorption features in various polar solvents, including ethanol, methanol, acetone, 1-proponal, and dmso . This suggests that the bioavailability of this compound may be influenced by the solvent used.
Result of Action
The primary result of this compound’s action is the decolorization of the dye. This is achieved through the enzymatic breakdown of the dye molecules, leading to a significant reduction in color intensity . Additionally, this compound exhibits both saturable absorption (SA) and reverse saturable absorption (RSA), which are key features in nonlinear optical (NLO) applications .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the solvent used can significantly affect the dye’s nonlinear absorption features . Moreover, the pH and temperature can impact the efficiency of the dye’s decolorization by enzymes like HRP C1A .
Biochemical Analysis
Biochemical Properties
Acid Blue 129 has been studied for its nonlinear absorption (NLA) features . It interacts with different polar solvents, including ethanol, methanol, acetone, 1-proponal, and DMSO . The nature of these interactions is characterized by UV–Visible absorption and fluorescence study .
Cellular Effects
The effects of this compound on cells are primarily observed through its interactions with light. The dye exhibits both saturable absorption (SA) and reverse saturable absorption (RSA), which results from negative and positive NLA coefficient . These properties suggest that this compound could influence cellular processes that are sensitive to light or fluorescence.
Molecular Mechanism
The molecular mechanism of this compound is largely based on its optical properties. It exhibits a self-defocusing nonlinear index of refraction and a large nonlinear absorption coefficient . These properties suggest that this compound could interact with biomolecules in a way that influences their optical properties, potentially affecting processes like enzyme activation and gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings, particularly in relation to its optical properties
Metabolic Pathways
A study has reported the enzymatic degradation of this compound by crude laccase from a newly isolated Trametes hirsuta . This suggests that this compound may interact with certain enzymes and potentially influence metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid Blue 129 is synthesized through the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2,4,6-trimethylbenzenamine. The reaction typically involves the use of copper (I) chloride as a catalyst and sodium bicarbonate as a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and supply of the dye for commercial use .
Chemical Reactions Analysis
Types of Reactions
Acid Blue 129 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its leuco form, which is colorless and can be reverted to the original dye upon oxidation.
Substitution: The dye can undergo substitution reactions, particularly at the amino and sulfonic acid groups, leading to the formation of derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various nucleophiles, including amines and alcohols, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Leuco form of this compound.
Substitution: Derivatives with modified functional groups, leading to changes in solubility, color, and other properties.
Scientific Research Applications
Acid Blue 129 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and photochemistry. It is also employed in the development of new dye-sensitized solar cells.
Biology: Utilized in histological staining and as a marker in various biological assays.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Industry: Applied in the development of nonlinear optical materials, optical switches, and organic semiconductors due to its significant third-order nonlinear optical properties
Comparison with Similar Compounds
Similar Compounds
Acid Blue 25: Another anthraquinone dye with similar applications but different spectral properties.
Acid Blue 62: Known for its use in textile dyeing and printing, with slightly different fastness properties compared to Acid Blue 129.
Acid Blue 113: Used in the dyeing of wool and silk, with unique solubility and stability characteristics.
Uniqueness of this compound
This compound stands out due to its excellent fastness properties, high stability, and significant nonlinear optical properties. These characteristics make it a preferred choice for applications requiring high-performance dyes, such as in the development of advanced photonic devices and optical materials .
Properties
IUPAC Name |
sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S.Na/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27;/h4-10,25H,24H2,1-3H3,(H,28,29,30);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRETZLLHOMHNNB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N2NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064307 | |
Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6397-02-0, 12217-21-9 | |
Record name | Acid blue 129 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006397020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)-, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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